molecular formula C20H19NO4S B2600116 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide CAS No. 1210732-39-0

4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide

Cat. No.: B2600116
CAS No.: 1210732-39-0
M. Wt: 369.44
InChI Key: MGAGOPKXRQWYMG-UHFFFAOYSA-N
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Description

4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is a synthetic small molecule based on the 4-oxo-4H-chromene-2-carboxamide (2-carboxychromone) scaffold, a pharmacologically active chemotype of significant interest in medicinal chemistry and drug discovery . This compound features a unique hybrid structure, combining a chromone core with a tetrahydro-2H-pyran (oxane) ring linked to a thiophene moiety. The chromone-carboxamide scaffold is well-documented in scientific literature, with studies showing that such compounds can crystallize in specific polymorphic forms and adopt distinct anti-rotamer conformations about the C–N bond, which are critical considerations for solid-state properties and supramolecular structure design . The incorporation of the thiophene and tetrahydropyran rings is a strategic modification, as heterocyclic systems like these are known to influence the molecule's bioavailability, binding affinity, and overall pharmacological profile. Compounds within this class are frequently investigated for their potential biological activities. Research on analogous structures, particularly those containing carboxamide and thiophene groups, has demonstrated promising antibacterial efficacy, including activity against challenging extended-spectrum β-lactamase (ESBL)-producing bacterial strains . The presence of the carboxamide bond (-CO-NH-) is a crucial feature, as it is a fundamental component of peptides and proteins, contributing to the molecule's stability and its ability to participate in key hydrogen-bonding interactions with biological targets . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to explore the potential of this compound in areas such as antibacterial agent development , crystal engineering , and as a building block for the synthesis of more complex heterocyclic systems.

Properties

IUPAC Name

4-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-15-12-17(25-16-5-2-1-4-14(15)16)19(23)21-13-20(7-9-24-10-8-20)18-6-3-11-26-18/h1-6,11-12H,7-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGOPKXRQWYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds with a chromone structure exhibit a wide range of pharmacological activities:

  • Antihistaminic Activity : Studies have shown that derivatives of chromone can inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use in treating allergic reactions and asthma .
  • Bronchodilatory Effects : Certain chromone derivatives have demonstrated significant protection against histamine-induced convulsions in animal models, indicating their potential as bronchodilators for asthma management .
  • Anticancer Properties : Chromone derivatives have been investigated for their anticancer effects, with some studies suggesting that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Several case studies have documented the efficacy of chromone derivatives in clinical settings:

  • A study involving a series of chromone derivatives showed promising results in reducing symptoms associated with asthma and allergic reactions. The compounds were tested for their ability to stabilize mast cells and block H1 receptors effectively, making them potential candidates for therapeutic agents in allergic patients .
  • Another investigation reported on the synthesis and evaluation of chromone-based compounds for their anticancer activities, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The mechanisms involved included modulation of cell cycle progression and induction of apoptosis .

Mechanism of Action

The mechanism of action of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve several key pathways:

    Molecular Targets: The compound may interact with various enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    Pathways Involved: The compound may modulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, leading to its potential anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Core Chromene Derivatives

  • 4-Oxo-4H-Chromene-3-Carboxaldehyde () : Used as a precursor in annulation and cycloaddition reactions. Lacks the carboxamide group and thiophene-oxane substitution, limiting its direct pharmacological relevance but highlighting synthetic versatility .
  • N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide () : Substituted with a methoxyphenethyl group instead of thiophene-oxane. Exhibits moderate bioactivity, with solubility influenced by the methoxy group .

Thiophene-Containing Analogs

  • (Z)-4-(3-Oxo-3-(Thiophen-2-yl)Prop-1-Enylamino)-N-(Thiazol-2-yl)Benzenesulfonamide (): Demonstrates potent antiproliferative activity (IC50 ~10 µM against breast cancer cells). The thiophene moiety contributes to π-π stacking in target binding .
  • 6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)-1H-Pyrazolo[3,4-b]Pyridin-3-Amine (): A CDK2 inhibitor (IC50 0.65 µM).

Heterocyclic Modifications

  • N-[2-(6-Methyl-4-Oxo-4H-Chromen-3-yl)-4-Oxothiazolidin-3-yl]Furan-2-Carboxamide (): Incorporates a thiazolidinone ring, which introduces hydrogen-bonding capabilities. This contrasts with the target compound’s oxane ring, which may prioritize lipophilicity .
  • 4-(Thiophen-2-yl)-N-(4-(Trifluoromethyl)Phenyl)Butanamide () : Features a trifluoromethylphenyl group, enhancing metabolic stability. The oxane in the target compound could offer similar stability while reducing steric hindrance .

Pharmacological and Physicochemical Properties

Antiproliferative Activity

Thiophene-containing analogs (e.g., , IC50 ~10 µM) suggest the target compound may exhibit activity in the low micromolar range. The oxane ring could improve cell membrane permeability compared to sulfonamide or pyrimidine substituents .

Enzyme Inhibition Potential

CDK2 inhibitors with thiophene (, IC50 <1 µM) indicate that the target compound’s thiophene-oxane group may enhance binding to ATP pockets. However, the oxane’s bulkiness might reduce affinity compared to smaller substituents .

Solubility and Bioavailability

The oxane ring’s ether oxygen may increase aqueous solubility compared to purely aromatic analogs (e.g., ’s methoxyphenethyl group). LogP values are predicted to be lower than those of trifluoromethyl-containing compounds () .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Core Structure Key Substituents Bioactivity (IC50)
Target Compound 4-Oxo-4H-chromene Thiophene-oxane-methyl Not reported (predicted ~1–10 µM)
Compound 26 Benzenesulfonamide Thiophene-propenylamino-thiazole 10.25 µM (Breast cancer)
Compound 8 Pyrazolopyridine Thiophene-naphthalene 0.65 µM (CDK2)
Compound 2-Oxo-2H-chromene Methoxyphenethyl Moderate (Not quantified)

Biological Activity

The compound 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a chromene backbone, an oxane moiety, and a thiophene substituent. These structural components contribute to its unique biological profile. The chromene structure is known for its versatility in medicinal chemistry, often exhibiting various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities .

Anticancer Activity

Research has indicated that compounds within the chromene class exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specifically, chromene derivatives have been reported to target tubulin polymerization, leading to G2/M cell cycle arrest in cancerous cells .

CompoundCell LineIC50 (μM)Mechanism of Action
4H-chromene derivativeMCF-7 (breast cancer)9.54Induces apoptosis via caspase activation
4H-chromene derivativeHek293-T (normal)16.1Selective inhibition of cell growth

Antimicrobial Activity

The presence of the thiophene ring enhances the compound's ability to interact with microbial enzymes and receptors, leading to antimicrobial effects. Compounds containing thiophene have been shown to inhibit bacterial growth and exhibit antifungal properties through various mechanisms, including enzyme inhibition and disruption of microbial cell membranes.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound may also possess anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In silico studies have demonstrated that derivatives can effectively bind to these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : By interfering with tubulin dynamics, it can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of chromene derivatives:

  • Study on Anticancer Properties : A study assessed the cytotoxic effects of various chromene derivatives on MCF-7 breast cancer cells, revealing significant activity with IC50 values ranging from 0.47 μM to 9.54 μM depending on structural modifications .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of thiophene-containing chromenes against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity attributed to their unique structural features.
  • Inflammation Studies : Molecular docking studies indicated that certain derivatives could effectively inhibit COX-2 and LOX enzymes, providing a rationale for their use in managing inflammatory conditions .

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